4-Bromo-2-chloro-3-(chloromethyl)pyridine
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Overview
Description
4-Bromo-2-chloro-3-(chloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to a pyridine ring. This compound is typically a white crystalline powder and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods are available for the synthesis of 4-Bromo-2-chloro-3-(chloromethyl)pyridine:
Reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride: This method involves the reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of a copper chloride catalyst.
Reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at 0°C: This method involves the reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at a low temperature.
Reaction of 2-chloropyridine with bromomethane in the presence of a base: This method involves the reaction of 2-chloropyridine with bromomethane in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
4-Bromo-2-chloro-3-(chloromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-(chloromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, influencing the activity of enzymes and other biological molecules. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(chloromethyl)pyridine: This compound is similar in structure but lacks the additional chlorine atom at the 3-position.
2-Bromo-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a chloromethyl group.
4-(Bromomethyl)pyridine: This compound lacks the chlorine atoms present in 4-Bromo-2-chloro-3-(chloromethyl)pyridine.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, as well as a chloromethyl group. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H4BrCl2N |
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Molecular Weight |
240.91 g/mol |
IUPAC Name |
4-bromo-2-chloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,3H2 |
InChI Key |
PDCWPCWOFMTABU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)CCl)Cl |
Origin of Product |
United States |
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